Product packaging for cis-Dodec-5-enal(Cat. No.:CAS No. 68820-33-7)

cis-Dodec-5-enal

Cat. No.: B12706614
CAS No.: 68820-33-7
M. Wt: 182.30 g/mol
InChI Key: MXYKXSMSECVABY-FPLPWBNLSA-N
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Description

cis-Dodec-5-enal (CAS 68820-33-7) is a high-purity chemical compound supplied for research and development purposes. This compound, with the molecular formula C12H22O and a molecular weight of 182.30 g/mol, is characterized by a specific cis-configuration at the 5-position double bond . Researchers can utilize this compound for studying its physicochemical properties, which include a calculated boiling point of approximately 526.78 K and a wide range of temperature-dependent characteristics such as heat capacity (Cp,gas) and viscosity . The provided data, including standard enthalpy of formation (ΔfH°gas) of -259.37 kJ/mol and Gibbs free energy (ΔfG°) of 30.86 kJ/mol, can support investigations in thermodynamics, material science, and as a potential intermediate in synthetic organic chemistry . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O B12706614 cis-Dodec-5-enal CAS No. 68820-33-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68820-33-7

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(Z)-dodec-5-enal

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8,12H,2-6,9-11H2,1H3/b8-7-

InChI Key

MXYKXSMSECVABY-FPLPWBNLSA-N

Isomeric SMILES

CCCCCC/C=C\CCCC=O

Canonical SMILES

CCCCCCC=CCCCC=O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Z Dodec 5 Enal

Elucidation of Precursor Utilization in (Z)-Dodec-5-enal Biosynthesis

The formation of (Z)-dodec-5-enal originates from common fatty acid metabolism, utilizing specific medium-chain fatty acids as foundational molecules. The biosynthetic route involves a series of enzymatic modifications, including desaturation and functional group conversion, to produce the final aldehyde product.

Scientific literature identifies (Z)-5-dodecenoic acid, a medium-chain monounsaturated fatty acid, as a key precursor in the biosynthesis of (Z)-dodec-5-enal. caymanchem.com This fatty acid possesses the correct carbon chain length (C12) and the specific cis double bond at the fifth carbon position, which are characteristic structural features of the final aldehyde pheromone. hmdb.canih.gov The biosynthesis begins with the formation of this specific fatty acid, which then serves as the direct substrate for subsequent enzymatic reactions.

Table 1: Properties of (Z)-Dodec-5-enal and its Precursor

Property (Z)-Dodec-5-enal (Z)-5-Dodecenoic Acid
Synonyms cis-Dodec-5-enal, 5Z-Dodecenal cis-5-Dodecenoic acid, Lauroleinic acid
Molecular Formula C₁₂H₂₂O C₁₂H₂₂O₂
Molecular Weight 182.30 g/mol nih.gov 198.30 g/mol nih.gov
CAS Number 68820-33-7 nih.gov 2430-94-6 nih.gov

| Chemical Class | Aldehyde | Medium-Chain Fatty Acid hmdb.ca |

The conversion of fatty acid precursors into aldehyde pheromones is a multi-step process catalyzed by a specific set of enzymes. nih.gov In insects, particularly moths, the biosynthesis of Type-I pheromones, which includes unsaturated aldehydes like (Z)-dodec-5-enal, generally follows a well-characterized pathway. nih.gov

Fatty Acid Synthesis: The pathway initiates with standard fatty acid synthesis.

Desaturation: Highly specific desaturase enzymes introduce a double bond at a precise location in the fatty acyl-CoA precursor to create the monounsaturated intermediate. nih.gov

Reduction: The carboxyl group of the fatty acid intermediate, (Z)-5-dodecenoic acid, is reduced to a primary alcohol. This step is typically catalyzed by fatty acid reductases (FARs). nih.gov

Oxidation: The resulting fatty alcohol is then oxidized to form the final aldehyde, (Z)-dodec-5-enal. This final conversion is carried out by fatty alcohol oxidases or alcohol dehydrogenases. nih.govcreative-proteomics.com

Table 2: Key Enzyme Classes in (Z)-Dodec-5-enal Biosynthesis

Enzyme Class Function in Pathway
Desaturases Introduces the C5 cis double bond into the fatty acid chain. nih.gov
Fatty Acid Reductases (FARs) Reduces the carboxylic acid group of the precursor to a primary alcohol. nih.gov

| Fatty Alcohol Oxidases/Dehydrogenases | Oxidizes the primary alcohol to the final aldehyde product. nih.govcreative-proteomics.com |

Comparative Analysis of Biosynthetic Routes Across Taxa

While the biosynthesis of fatty acid-derived aldehydes is a widespread biological process, the specific pathways and resulting products can show considerable variation across different taxa. In insects, the production of pheromones is often species-specific, reflecting differences in the enzymes involved, particularly the desaturases and reductases that determine chain length, double bond position, and functional group. nih.govnih.gov

The biosynthetic pathways for Type-I pheromones are well-documented in moths (Lepidoptera). nih.gov However, similar compounds are used as defensive secretions in other insect orders, such as Heteroptera (true bugs). nih.gov While these compounds also likely originate from fatty acid metabolism, the specific enzymatic machinery and regulatory mechanisms may differ. nih.gov

Beyond the insect world, aldehyde biosynthesis from fatty acids is a fundamental process. In plants, aldehydes are generated via the oxidation of polyunsaturated fatty acids, contributing to aromas and defense signaling. creative-proteomics.comcreative-proteomics.com Although the resulting aldehydes are different, the underlying biochemical principle of utilizing fatty acids as precursors and employing oxidoreductases is a case of convergent evolution for producing structurally similar signaling molecules. creative-proteomics.complantae.org

Characterization of Endogenous Metabolic Degradation Pathways for (Z)-Dodec-5-enal

To ensure proper regulation of chemical signals, organisms must not only synthesize but also efficiently degrade signaling molecules like (Z)-dodec-5-enal. The primary route for the metabolic degradation of aldehydes in biological systems is through oxidation to their corresponding carboxylic acids. creative-proteomics.com

This process is primarily mediated by the action of aldehyde dehydrogenases (ALDHs). creative-proteomics.com These enzymes catalyze the conversion of the aldehyde functional group (-CHO) into a carboxylic acid group (-COOH). In the case of (Z)-dodec-5-enal, ALDH would oxidize it back to (Z)-5-dodecenoic acid. This resulting carboxylic acid is less volatile and less reactive than the aldehyde, and it can be further metabolized through standard fatty acid oxidation pathways or excreted. hmdb.cacreative-proteomics.com This enzymatic conversion is a critical step in terminating the pheromonal signal and preventing its accumulation to potentially toxic levels.

Chemical Synthesis and Stereocontrol of Z Dodec 5 Enal and Analogues

Stereoselective Synthetic Methodologies for Accessing the (Z)-Configuration

The creation of the (Z)-alkene moiety is a cornerstone of synthesizing (Z)-dodec-5-enal. Chemists employ several powerful reactions that favor the formation of this specific isomer.

Olefination reactions are fundamental in converting carbonyl compounds into alkenes. libretexts.orgwikipedia.org Among these, the Wittig reaction and its modifications are paramount for generating (Z)-alkenes with high selectivity. libretexts.orgorganic-chemistry.org

The Wittig Reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. libretexts.orgorganic-chemistry.org For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed, as they predominantly lead to the (Z)-isomer. libretexts.orgdalalinstitute.com For instance, the reaction of n-heptanal with the appropriate phosphonium ylide derived from a bromo-ester can be used to construct the (Z)-dodec-5-enoate skeleton, a direct precursor to (Z)-dodec-5-enal. researchgate.netmdpi.com The stereoselectivity arises from the kinetic control of the reaction, where the formation of the cis-disubstituted oxaphosphetane intermediate is favored. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, typically favors the formation of (E)-alkenes. nrochemistry.comwikipedia.org However, the Still-Gennari modification utilizes phosphonates with electron-withdrawing groups, such as trifluoroethyl, which accelerates the elimination of the oxaphosphetane intermediate and promotes the formation of (Z)-olefins with excellent stereoselectivity. nrochemistry.comnih.gov This method offers a valuable alternative for constructing the (Z)-double bond in analogues of (Z)-dodec-5-enal. jst.go.jp

A comparison of these methods highlights the trade-offs between them:

ReactionYlide/Phosphonate (B1237965) TypeTypical SelectivityKey Features
Wittig Reaction Non-stabilized ylide(Z)-selective libretexts.orgdalalinstitute.comWidely used, good for simple alkenes. libretexts.org
Horner-Wadsworth-Emmons (HWE) Standard phosphonate(E)-selective wikipedia.orgForms water-soluble phosphate (B84403) byproducts, easy removal. jst.go.jp
Still-Gennari (HWE mod.) Electron-withdrawing phosphonate(Z)-selective nrochemistry.comnih.govHigh (Z)-selectivity, applicable to a wide range of aldehydes. jst.go.jp

To introduce chirality and control the stereochemistry of substituents in analogues of (Z)-dodec-5-enal, chiral auxiliaries and asymmetric catalytic methods are employed. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org

Evans oxazolidinones are a prominent class of chiral auxiliaries used in stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgtcichemicals.com By attaching an acyl group to the chiral oxazolidinone, the enolate can be formed and subsequently reacted with an electrophile. The bulky substituent on the auxiliary effectively shields one face of the enolate, leading to highly diastereoselective alkylation. york.ac.uk This methodology can be applied to synthesize chiral analogues of (Z)-dodec-5-enal by introducing substituents at specific positions with controlled stereochemistry.

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate a large amount of enantiomerically enriched product. For example, catalytic asymmetric allylic esterification of prochiral (Z)-2-alkene-1-ols can produce branched allylic esters with high enantiomeric purity. scispace.com These esters can then be further elaborated to chiral analogues of (Z)-dodec-5-enal.

Chemoenzymatic Syntheses and Biocatalytic Transformations of Aldehydic Compounds

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. mdpi.com Biocatalysis, the use of enzymes to catalyze chemical reactions, offers mild reaction conditions, high selectivity, and a reduced environmental footprint compared to traditional chemical methods. nih.govscielo.org.mx

Several classes of enzymes are particularly useful for transformations involving aldehydes:

Alcohol Dehydrogenases (ADHs) catalyze the reversible oxidation of alcohols to aldehydes. nih.govchemrxiv.org

Carboxylic Acid Reductases (CARs) selectively reduce carboxylic acids to aldehydes, a challenging transformation using conventional chemical reagents. mdpi.comchemrxiv.org

Amine Oxidases can convert primary amines into their corresponding aldehydes. mdpi.com

A chemoenzymatic cascade can be designed for the synthesis of aldehydic compounds. For example, a chemical reaction can be used to create a precursor which is then fed into a whole-cell biocatalyst containing a cascade of enzymes to produce the final aldehyde product. mdpi.comnih.gov This approach can be used to generate α-aryl aldehydes from readily available aryl epoxides using a styrene (B11656) oxide isomerase (SOI). nih.govacs.org The in-situ generated aldehyde can then be used in subsequent C-C bond-forming reactions catalyzed by other enzymes. nih.govacs.orgresearchgate.net

The following table summarizes some enzymes used in the biocatalytic production of aldehydes:

Enzyme ClassTransformationKey Features
Alcohol Dehydrogenase (ADH) Alcohol → Aldehyde nih.govchemrxiv.orgReversible, cofactor-dependent. chemrxiv.org
Carboxylic Acid Reductase (CAR) Carboxylic Acid → Aldehyde mdpi.comchemrxiv.orgHigh selectivity, avoids over-reduction to alcohol. mdpi.com
Amine Oxidase Primary Amine → Aldehyde mdpi.comMild conditions, aqueous media. mdpi.com
Styrene Oxide Isomerase (SOI) Epoxide → Aldehyde nih.govacs.orgUseful for generating α-aryl aldehydes. nih.govacs.org

Optimization of Synthetic Pathways for Enantiomeric and Diastereomeric Purity

Achieving high levels of enantiomeric and diastereomeric purity is crucial for the synthesis of biologically active molecules. This requires careful optimization of reaction conditions and the selection of appropriate synthetic strategies. icjs.us

For olefination reactions, the choice of solvent, temperature, and base can significantly influence the stereochemical outcome. wikipedia.org In the Wittig reaction, performing the reaction in dimethylformamide in the presence of lithium iodide can increase the (Z)-selectivity. wikipedia.org For the Horner-Wadsworth-Emmons reaction, using bulky phosphonate groups can favor the formation of (E)-alkenes, while the Still-Gennari modification with electron-withdrawing groups is optimized for (Z)-selectivity. nih.govharvard.edu

In chiral auxiliary-mediated synthesis, the structure of the auxiliary itself is the primary determinant of stereoselectivity. wikipedia.org However, the choice of Lewis acid and reaction conditions can also play a role in optimizing the diastereomeric ratio. tcichemicals.com

For biocatalytic transformations, the optimization of enantiomeric purity often involves screening different enzymes to find one with the desired selectivity. Protein engineering can also be used to improve the enantioselectivity of an existing enzyme. The reaction conditions, such as pH and temperature, can also be adjusted to maximize the purity of the product. scielo.org.mx

Ultimately, a combination of these strategies is often employed to ensure the highest possible enantiomeric and diastereomeric purity of the final product. The development of synthetic pathways that are not only stereoselective but also efficient and scalable is a key goal in modern organic synthesis. researchgate.net

Biological Roles and Ecological Functions of Z Dodec 5 Enal

(Z)-Dodec-5-enal as a Key Component in Insect Pheromone Systems

(Z)-dodec-5-enal is a crucial component in the chemical communication systems of several insect species, particularly within the order Lepidoptera (moths and butterflies). It functions primarily as a sex pheromone, a chemical signal released by one sex to attract the other for mating.

Identification and Role in Lepidopteran Sex Pheromone Blends

The effectiveness of a pheromone often relies on a precise blend of multiple compounds. (Z)-dodec-5-enal is typically found as part of a multi-component mixture, where its presence and relative concentration are vital for eliciting a response from the target species.

Research has identified (Z)-dodec-5-enal in the pheromone blends of several lepidopteran species. For instance, it is a likely component of the sex pheromone of the Siberian moth, Dendrolimus superans sibiricus, along with other aldehydes and alcohols. researchgate.net In this species, a blend containing 10% (Z)-5-dodecenal was found to be attractive. researchgate.net Similarly, it has been identified as a new potential component in the pheromone of the pine-tree lappet moth, Dendrolimus pini. mdpi.com

In the leafminer moth Holocacista rivillei, which infests grapevines, (Z)-5-dodecenal is a key pheromone component. researchgate.netnih.gov Analysis of the female pheromone gland revealed the presence of (Z)-5-dodecenoic acid, a probable biosynthetic precursor to the aldehyde. researchgate.netnih.gov Field experiments confirmed that a specific blend of (Z)-5-dodecenal and another aldehyde, (Z)-7-tetradecenal, is required to attract males. researchgate.netnih.gov

Table 1: Examples of Lepidopteran Species Utilizing (Z)-Dodec-5-enal in Sex Pheromone Blends

Species Family Blend Composition Including (Z)-Dodec-5-enal Source(s)
Dendrolimus superans sibiricus (Siberian Moth) Lasiocampidae A multi-component blend of aldehydes and alcohols, including 10% (Z)-5-dodecenal. researchgate.net researchgate.net
Dendrolimus pini (Pine-tree Lappet Moth) Lasiocampidae Identified as one of four new likely components alongside (Z5,E7)-dodecadienal and (Z5,E7)-dodecadien-1-ol. mdpi.com mdpi.com
Holocacista rivillei (Grapevine Leafminer) Heliozelidae A binary blend with (Z)-7-tetradecenal in a 100:6 ratio. researchgate.netnih.gov researchgate.netnih.gov

Behavioral Efficacy and Receptor-Level Responses to (Z)-Dodec-5-enal

The ultimate test of a pheromone component's function is its ability to elicit a behavioral response. Field and laboratory studies have demonstrated the behavioral efficacy of (Z)-dodec-5-enal. In field trapping experiments, synthetic lures containing (Z)-dodec-5-enal as part of a blend were essential for attracting male H. rivillei moths. researchgate.netnih.gov Likewise, for the Siberian moth, field experiments showed that synthetic pheromone blends containing (Z)-dodecenal were attractive to males. researchgate.net

Pheromone Blend Composition and Interspecific Communication

The specificity of chemical communication is often maintained by unique pheromone blend ratios, preventing cross-attraction between different species. This is a critical mechanism for reproductive isolation, especially for closely related or sympatric species that live in the same area and are active at the same time.

A clear example of this is seen in two leafminer species that infest Italian grapevines. Holocacista rivillei uses a blend of (Z)-5-dodecenal and (Z)-7-tetradecenal in a 100:6 ratio, whereas the sympatric species Antispila oinophylla uses a different blend of (Z)-5-tetradecenal and (Z)-7-tetradecenal in a 15:100 ratio. researchgate.netnih.gov The distinct blends, with one component being unique and the ratios differing, ensure that males are attracted only to females of their own species.

Similarly, reproductive isolation is observed between the pine-tree lappet moth (D. pini) and the Siberian moth (D. superans sibiricus). While they share major pheromone components, their optimal ratios differ, and the presence of an additional compound, (Z,E)-5,7-dodecadienyl acetate (B1210297), in the Siberian moth's pheromone acts as an inhibitor for D. pini males. researchgate.net

Table 2: Role of Pheromone Blend Composition in Reproductive Isolation

Species Key Pheromone Components and Ratio Ecological Context Source(s)
Holocacista rivillei (Z)-5-dodecenal & (Z)-7-tetradecenal (100:6) Sympatric with A. oinophylla on grapevines. The unique blend ensures species-specific attraction. researchgate.netnih.gov
Antispila oinophylla (Z)-5-tetradecenal & (Z)-7-tetradecenal (15:100) Co-occurs with H. rivillei. Does not use (Z)-5-dodecenal, preventing interbreeding. researchgate.netnih.gov
Dendrolimus superans sibiricus Includes (Z)-5-dodecenal ; blend also contains (Z,E)-5,7-dodecadienyl acetate. Closely related to D. pini. The acetate component inhibits attraction of D. pini males. researchgate.net

Interspecific and Intraspecific Chemical Signaling mediated by (Z)-Dodec-5-enal

The role of (Z)-dodec-5-enal as a chemical signal extends beyond insect mating systems. It has been identified as a mediator in both interspecific (between different species) and intraspecific (within the same species) interactions in other domains of life.

In the realm of microbial communication, (Z)-5-dodecenal has been identified as a volatile organic compound produced by outer membrane vesicles of the marine bacterium Dinoroseobacter shibae. frontiersin.orgfrontiersin.org Research has shown that this aldehyde can inhibit quorum sensing—a cell-to-cell signaling mechanism—in another bacterial species, Pseudomonas putida. frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.net This suggests a role for (Z)-dodec-5-enal in shaping the competitive dynamics and structure of microbial communities.

The Pherobase database also lists (Z)-5-dodecenal as a pheromone used for intraspecific communication by the European rabbit (Oryctolagus cuniculus), indicating its role as a chemical signal in mammals. pherobase.com

Ecological Implications of (Z)-Dodec-5-enal in Chemical Communication Networks

The use of (Z)-dodec-5-enal as a semiochemical has significant ecological consequences. As a component of specific sex pheromone blends, it is fundamental to the reproductive success of certain insect species. By ensuring species-specific mating, it helps maintain reproductive isolation, a key factor in the divergence and maintenance of distinct species. researchgate.netresearchgate.netnih.gov

The compound's role in microbial interactions highlights its influence on the structure and function of ecosystems at a microscopic level. frontiersin.orgfrontiersin.org By interfering with bacterial quorum sensing, (Z)-dodec-5-enal can affect processes such as biofilm formation and the production of virulence factors, which have broad environmental and health implications.

From a practical standpoint, the identification of (Z)-dodec-5-enal as a potent insect attractant has direct applications in agriculture and forestry. Synthetic versions of the pheromone can be used in traps for monitoring pest populations, allowing for early detection and more targeted control strategies. researchgate.netresearchgate.netbasf.com This approach is a cornerstone of integrated pest management (IPM), which seeks to minimize reliance on broad-spectrum pesticides.

Structural Basis of Olfactory Receptor Binding and Signal Transduction for Aldehyde Pheromones

The perception of aldehyde pheromones like (Z)-dodec-5-enal is a sophisticated process at the molecular level, involving a cascade of protein interactions.

Odorant-Binding Proteins (OBPs): When a volatile pheromone molecule enters the insect antenna, it is first captured by OBPs within the sensillar lymph. mdpi.com These soluble proteins act as carriers, protecting the hydrophobic aldehyde from enzymatic degradation and transporting it to the olfactory receptors. mdpi.com Studies on OBPs from various insects have provided insight into this binding. In Helicoverpa species, a lysine (B10760008) residue at the C-terminus of an OBP was found to be critical for binding aldehyde pheromones, potentially forming a transient covalent bond (a Schiff base) or a hydrogen bond with the aldehyde group. plos.org In other moths, the binding pocket of OBPs contains specific aromatic amino acid residues that interact favorably with the linear structure of long-chain aldehydes. mdpi.com

Olfactory Receptors (ORs): The OBP-pheromone complex then interacts with an OR, a protein embedded in the membrane of an olfactory sensory neuron. mdpi.com This binding event is highly specific and is what ultimately triggers the nerve impulse. The three-dimensional structure of the odorant molecule is critical for this interaction. researchgate.net Research on mammalian ORs that are specific to aldehydes, such as the rat OR-I7, has generated several hypotheses for how this recognition occurs. One model suggests that the aldehyde functional group is essential for activation. researchgate.netacs.org Another compelling theory proposes that the receptor doesn't bind the aldehyde directly, but rather its hydrated form, a geminal diol, which is unique to aldehydes. acs.orgresearchgate.net A structural model of OR-I7 suggests that this gem-diol form fits into a binding pocket and interacts with specific tyrosine residues to activate the receptor. researchgate.net An alternative, or perhaps complementary, mechanism involves the formation of a covalent Schiff base between the aldehyde and a lysine residue within the receptor's binding site. researchgate.net These models provide a structural framework for understanding the high specificity and sensitivity of the olfactory system to aldehyde pheromones like (Z)-dodec-5-enal.

Analytical Methodologies for the Detection and Characterization of Z Dodec 5 Enal

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like (Z)-dodec-5-enal. It provides both high-resolution separation and definitive identification based on mass spectra.

For qualitative analysis, the retention index (Kovats index) is a crucial parameter. The retention index of (Z)-dodec-5-enal varies depending on the polarity of the GC column's stationary phase, providing a reliable identification metric when compared against authentic standards. Electron ionization (EI) mass spectrometry of (Z)-dodec-5-enal yields a characteristic fragmentation pattern that aids in its identification, although the molecular ion peak (m/z 182) may be of low abundance.

Table 1: GC Parameters and Retention Indices for (Z)-Dodec-5-enal Analysis

ParameterDescriptionTypical Value/ConditionReference
Column Type (Non-polar)Standard column for general-purpose separation.HP-5MS (5% Phenyl Methyl Siloxane) researchgate.net
Column Type (Polar)Used to achieve different selectivity, especially for polar analytes.DB-WAX, DB-FFAP (Polyethylene Glycol) researchgate.net
Temperature ProgramGradient heating to elute compounds with varying boiling points.e.g., 120°C initial, ramp 2°C/min to 240°C researchgate.net
Kovats Retention Index (Non-polar)Relative retention time used for identification.~1364 - 1405 researchgate.net
Kovats Retention Index (Polar)Retention index on a polar stationary phase.~1724 - 1753 amazonaws.com
Ionization ModeStandard ionization technique for creating fragment ions.Electron Ionization (EI) at 70 eV nih.gov

Detecting (Z)-dodec-5-enal at trace levels in complex biological samples, such as insect pheromone glands or bodily fluids, requires meticulous method development and validation. nih.gov The inherent volatility and reactivity of aldehydes present analytical challenges. hope.edu Sample preparation is a critical first step to extract and concentrate the analyte while minimizing matrix interference. Techniques like headspace solid-phase microextraction (SPME) are highly effective for isolating volatile aldehydes from aqueous or solid samples without the need for solvents. researchgate.net For less volatile applications, stir bar sorptive extraction (SBSE) offers a high concentration factor. nih.gov

For quantitative analysis, the use of a stable isotope-labeled internal standard is paramount to correct for analyte losses during sample preparation and injection variability. A validated method must demonstrate acceptable performance in several key areas:

Linearity: The response of the instrument should be proportional to the concentration of the analyte over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples. An accuracy of >90% is typically desired. rsc.org

Precision: The degree of agreement among replicate measurements, expressed as relative standard deviation (RSD). Intra-day and inter-day precision should ideally be below 4% RSD. rsc.org

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Derivatization is often employed to improve chromatographic behavior and sensitivity. Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the aldehyde group to form a stable oxime derivative. nih.govresearchgate.net These derivatives are less volatile, more stable, and can be detected with high sensitivity using negative ion chemical ionization (NICI) mass spectrometry. researchgate.net

When (Z)-dodec-5-enal is part of a complex mixture of isomers or other structurally similar compounds, conventional single-dimension GC may fail to provide adequate separation. Comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior resolving power by coupling two columns with different stationary phases (e.g., non-polar and polar) via a modulator. chromatographytoday.com

In a GCxGC system, the effluent from the first column is continuously trapped, focused, and re-injected onto the second, shorter column for a rapid, secondary separation. This process generates a two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., boiling point and polarity), significantly reducing the likelihood of co-elution. chromatographytoday.com When coupled with a high-speed time-of-flight mass spectrometer (TOF-MS), GCxGC-TOFMS becomes an exceptionally powerful tool for analyzing complex biological extracts, such as insect pheromone glands, allowing for the detection and identification of components at sub-nanogram levels. researchgate.netnih.gov This technique is ideal for resolving (Z)-dodec-5-enal from its (E)-isomer and other related semiochemicals that may be present in the same sample. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the definitive assignment of isomeric geometry. uobasrah.edu.iq While MS can identify a compound's mass and fragmentation, NMR provides detailed information about the carbon-hydrogen framework.

¹H and ¹³C NMR spectra provide a wealth of structural information. The ¹H NMR spectrum reveals the number of different proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration). For (Z)-dodec-5-enal, key diagnostic signals include the aldehyde proton, the olefinic protons, and the terminal methyl group. The cis ('Z') configuration of the double bond is confirmed by the coupling constant (J-value) between the two olefinic protons, which is typically in the range of 7-12 Hz for cis-alkenes, compared to 13-18 Hz for trans-alkenes.

The ¹³C NMR spectrum shows the number of unique carbon atoms. The chemical shifts of the carbonyl carbon and the two sp²-hybridized olefinic carbons are highly diagnostic.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities for (Z)-Dodec-5-enal

Atom Position¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)
1 (-CHO)~9.76t~202.8
2 (-CH₂CHO)~2.42dt~43.9
3 (-CH₂CH₂CHO)~1.63quintet~22.0
4 (-CH₂CH=)~2.05q~26.5
5 (=CH-)~5.3-5.4m~129.0
6 (=CH-)~5.3-5.4m~130.5
7 (-CH₂CH=)~2.01q~27.2
8-11 (-(CH₂)₄-)~1.2-1.4m~22.6-31.7
12 (-CH₃)~0.89t~14.1

Note: Data are predicted based on typical values for long-chain unsaturated aldehydes and may vary slightly based on solvent and experimental conditions. nih.gov

For complex molecules or to confirm assignments made from 1D spectra, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. libretexts.org For (Z)-dodec-5-enal, a COSY spectrum would show a correlation between the aldehyde proton (H1) and the adjacent methylene (B1212753) protons (H2), and trace the connectivity along the entire aliphatic chain, including through the double bond (H4 to H5, H6 to H7).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. It is used to definitively assign each carbon signal in the ¹³C spectrum by linking it to its corresponding proton signal(s) in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov It is exceptionally powerful for piecing together molecular fragments. For example, an HMBC spectrum would show a correlation from the aldehyde proton (H1) to the C2 and C3 carbons, and from the olefinic protons (H5, H6) to the neighboring allylic carbons (C4, C7), thereby confirming the position of the double bond within the carbon chain.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Other Chromatographic-Spectrometric Platforms for Aldehyde Detection

While GC-MS is well-suited for volatile aldehydes, liquid chromatography-mass spectrometry (LC-MS) provides a powerful alternative, particularly for less volatile compounds or when analyzing complex biological fluids that may require minimal sample cleanup. However, the direct analysis of underivatized short-chain aldehydes by LC-MS is often hindered by their poor retention on reversed-phase columns and low ionization efficiency in common sources like electrospray ionization (ESI). fortunejournals.com

To overcome these limitations, chemical derivatization is almost always necessary. nih.govresearchgate.net Derivatization reagents are designed to react with the carbonyl group to form a stable derivative that has improved chromatographic properties and high ionization efficiency. ddtjournal.com

Table 3: Common Derivatization Reagents for LC-MS Analysis of Aldehydes

Derivatization ReagentAbbreviationKey AdvantageReference
2,4-DinitrophenylhydrazineDNPHForms stable hydrazones; historically common for HPLC-UV and LC-MS. nih.govfortunejournals.com
Girard's Reagent TGR-TIntroduces a permanently charged quaternary ammonium (B1175870) group, leading to excellent ESI+ ionization efficiency. fortunejournals.com
Dansyl HydrazineDnsHzProvides good ionization and can be used for differential isotope labeling for relative quantification. nih.gov
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylaminePFBHAForms stable oximes with high ESI- efficiency. nih.govresearchgate.net

A particularly effective strategy involves derivatization with Girard's Reagent T, which reacts with the aldehyde to introduce a pre-charged cationic moiety. fortunejournals.com This results in a derivative that ionizes exceptionally well in positive-ion ESI-MS. When analyzed by tandem mass spectrometry (MS/MS), these derivatives exhibit a characteristic neutral loss of trimethylamine (B31210) (59 Da), which allows for sensitive and selective detection using precursor ion or neutral loss scanning, enabling the profiling of all aldehydes in a sample, including (Z)-dodec-5-enal. fortunejournals.com This methodology, combining derivatization with LC-MS/MS, provides the high sensitivity and specificity required for quantifying trace levels of aldehydes in challenging biological matrices.

Retention Indices and Chemometric Profiling for Aldehyde Semiochemicals

The accurate identification of volatile and semi-volatile organic compounds, such as the aldehyde semiochemical (Z)-dodec-5-enal, is fundamental in chemical ecology. Gas chromatography (GC), often coupled with mass spectrometry (MS), is a primary analytical technique for this purpose. However, relying solely on mass spectra can be misleading, as isomers often produce nearly identical fragmentation patterns. researchgate.net To enhance the reliability of identification, chromatographic retention data are employed. The Kováts Retention Index (RI) system provides a standardized, substance-specific parameter that is crucial for distinguishing between closely related structures like isomers. tuwien.at

The Kováts RI normalizes the retention time of an analyte to the retention times of adjacent n-alkane standards. nist.gov This method allows for the comparison of data across different laboratories and experimental conditions, provided the same stationary phase is used. researchgate.net For aldehyde semiochemicals, which include numerous positional and geometric isomers, RI values are particularly valuable. The retention index is sensitive to molecular properties such as chain length, the position of double bonds, and stereochemistry.

Detailed studies have systematically determined the Kováts retention indices for a wide range of monounsaturated aldehydes, including (Z)-dodec-5-enal, on various stationary phases. researchgate.net This data is critical for tentative identification before confirmation with authentic standards. The retention index of (Z)-dodec-5-enal varies significantly between non-polar and polar GC columns, a characteristic that is exploited in comprehensive two-dimensional GC (GCxGC) analyses for enhanced separation. researchgate.netnih.gov

Below are the reported Kováts Retention Indices for (Z)-dodec-5-enal on different types of stationary phases.

Table 1: Kováts Retention Indices for (Z)-Dodec-5-enal

Stationary Phase Type Column Example Retention Index (RI) Source(s)
Standard Non-Polar DB-1, SE-30 1364, 1372.9 nih.govnist.gov
Semi-Standard Non-Polar DB-5 1389, 1405 researchgate.netnih.govnist.gov

The influence of the double bond position on the retention index is a key diagnostic feature. For a homologous series of dodecenal isomers, the RI value changes systematically with the location of the unsaturation. This relationship allows researchers to narrow down the potential structures of an unknown aldehyde semiochemical based on its retention behavior. researchgate.net

The following table illustrates the effect of double bond position on the Kováts Retention Indices for C12 monounsaturated aldehydes on a non-polar DB-5 column.

Table 2: Kováts RIs for C12 Monounsaturated Aldehyde Isomers on a DB-5 Column

Compound Retention Index (RI)
(Z)-3-Dodecenal 1396
(E)-3-Dodecenal 1392
(Z)-4-Dodecenal 1391
(E)-4-Dodecenal 1389
(Z)-5-Dodecenal 1389
(E)-5-Dodecenal 1389
(Z)-7-Dodecenal 1389
(E)-7-Dodecenal 1387
(Z)-9-Dodecenal 1386
(E)-9-Dodecenal 1385
(Z)-11-Dodecenal 1383

Data sourced from Marques, McElfresh, & Millar (2000). researchgate.net

Chemometric profiling combines chemical data with statistical methods to analyze complex datasets. mdpi.com In the context of aldehyde semiochemicals, chemometrics is used for pattern recognition, classification, and the development of predictive models for properties like retention indices. mdpi.comscilit.com By analyzing large datasets of chromatographic and mass spectrometric information, unsupervised methods like Principal Component Analysis (PCA) can reveal clustering patterns and distinguish between different classes of aldehydes or samples from various origins. mdpi.comnist.gov

Furthermore, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the retention indices of aldehydes based on their molecular descriptors. tuwien.at These descriptors are numerical values derived from the chemical structure that quantify physicochemical properties. scilit.com Such predictive models are invaluable for identifying novel or uncharacterized aldehyde semiochemicals where authentic standards are unavailable. The combination of precise retention index data and advanced chemometric analysis provides a powerful framework for the accurate detection and characterization of (Z)-dodec-5-enal and other aldehyde semiochemicals in complex biological and environmental samples. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Computational Modeling of Z Dodec 5 Enal

Investigation of Stereoisomeric and Structural Determinants of Biological Activity

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical factor in determining its interaction with biological systems like olfactory receptors. fiveable.me For molecules with restricted rotation, such as around a carbon-carbon double bond, geometric isomers can exist. michberk.com In the case of Dodec-5-enal, the double bond at the fifth carbon position gives rise to two geometric isomers: cis (Z) and trans (E).

Research on analogous unsaturated aldehydes has shown that maintaining a specific isomeric form is critical for desired olfactory properties. Often, one isomer is responsible for the characteristic scent, while the other may be odorless or possess a different aroma entirely. The synthesis method can influence the resulting isomeric ratio, making purification essential to isolate the desired active compound. Studies on other bioactive molecules, such as the antifungal agent ketoconazole, have demonstrated that different stereoisomers can exhibit vastly different potencies and selectivities for their target enzymes, highlighting the universal importance of stereochemistry in molecular recognition. nih.gov

The key structural determinants for the bioactivity of (Z)-Dodec-5-enal can be summarized as:

The Aldehyde Functional Group: This group is a primary site for interaction, potentially forming hydrogen bonds or covalent linkages (like a Schiff base) with receptor site residues.

The cis Double Bond: The Z-configuration at the C5-C6 position enforces a specific kink in the carbon chain, which is a key recognition element for its corresponding olfactory receptor(s).

Table 1: Comparison of Stereoisomeric Properties

Feature (Z)-Dodec-5-enal (cis) (E)-Dodec-5-enal (trans)
Molecular Formula C₁₂H₂₂O nist.gov C₁₂H₂₂O
Molecular Shape Bent / Kinked More Linear

| Biological Significance | The specific geometry is critical for binding to its target olfactory receptor(s). | Likely exhibits different or weaker olfactory activity due to a different fit in the receptor binding pocket. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Olfactory Responses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity, such as olfactory perception. nih.govoup.com For aldehydes, QSAR studies have been instrumental in predicting sensory thresholds and odor characteristics. escholarship.orgnih.gov

A common finding in homologous series of aliphatic aldehydes is that sensory potency (i.e., a lower odor threshold) increases with the length of the carbon chain. nih.gov However, this trend often ceases beyond a certain chain length, a phenomenon known as a "biological cut-off," which is likely related to the molecule's size limiting its ability to effectively fit within the receptor. escholarship.orgnih.gov

QSAR models for olfaction can be developed using various approaches:

Descriptor-Based Models: These models use calculated molecular descriptors (e.g., molecular weight, logP, electronic properties, topological indices) to build a mathematical equation that predicts activity. For a series of aldehydes, descriptors related to solvation energies have been successfully used to predict nasal pungency thresholds. escholarship.orgnih.gov

3D-QSAR (CoMFA): Methods like Comparative Molecular Field Analysis (CoMFA) go a step further by considering the three-dimensional shape of the molecules. nih.gov In a CoMFA study, molecules are aligned, and their steric and electrostatic fields are calculated and correlated with activity. This approach can generate 3D contour maps that visualize which regions of space favor bulky or electron-rich/poor groups, thereby guiding the design of new odorants. nih.gov

Machine Learning Models: More recently, machine learning algorithms like random forests are being used to build complex QSAR models from large datasets, incorporating thousands of chemoinformatic features to predict personalized olfactory responses. oup.commdpi.com

For (Z)-Dodec-5-enal, a QSAR model would analyze its specific combination of chain length, the electronic influence of the aldehyde, and the steric properties imparted by the cis double bond to predict its odor profile and detection threshold relative to other similar aldehydes.

Table 2: Key Parameters in QSAR Models for Aldehyde Odorants

Parameter / Descriptor Relevance to (Z)-Dodec-5-enal
Carbon Chain Length A 12-carbon chain places it in a specific range of volatility and size.
Hydrophobicity (logP) Influences transport through the aqueous nasal mucus to the olfactory receptors.
Steric Fields (CoMFA) The specific bent shape due to the cis bond creates a unique steric profile. nih.gov

| Electrostatic Fields (CoMFA) | The polarized aldehyde group creates a distinct electrostatic potential. nih.gov |

Molecular Docking and Dynamics Simulations of (Z)-Dodec-5-enal with Olfactory Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, like (Z)-Dodec-5-enal) when bound to a second (a receptor, like an olfactory receptor) to form a stable complex. mdpi.comchemrxiv.org Since the experimental 3D structures of most olfactory receptors (ORs) are not available, homology modeling is often used to build a theoretical structure based on a known template, such as bovine rhodopsin or the cryo-EM structure of the Orco protein. frontiersin.orgnih.gov

The docking process involves placing the (Z)-Dodec-5-enal molecule into a predicted binding pocket within the OR structure and calculating a "docking score," which estimates the binding affinity. mdpi.com Studies on various odorants have shown that the binding pocket of ORs is typically a cavity formed by several transmembrane helices, often identified as helices 3, 4, 5, and 6. nih.govresearchgate.net

For (Z)-Dodec-5-enal, key interactions within the binding site would likely include:

Hydrophobic Interactions: The C12 alkyl chain would interact favorably with nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine) lining the binding pocket.

Hydrogen Bonding: The aldehyde oxygen atom can act as a hydrogen bond acceptor, interacting with donor residues like Tyrosine, Serine, or Threonine.

Shape Complementarity: The specific bent geometry of the cis isomer must fit snugly within the contours of the binding pocket for a strong and specific response.

Molecular dynamics (MD) simulations can then be used to simulate the movement of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding, leading to receptor activation. A recent study using docking simulations with around 400 human ORs demonstrated that comparing the docking score vectors of different molecules could successfully predict their odor similarity. chemrxiv.org Docking of a similar molecule, (E)-2-dodecenal, with an enzyme target yielded a binding free energy of -5.37 kcal/mol, providing an example of the quantitative output from such simulations. researchgate.net

In Silico Design and Prediction of Novel Bioactive Aldehyde Analogues

The insights gained from SAR, QSAR, and docking studies can be leveraged for the in silico (computer-based) design of novel aldehyde analogues with potentially enhanced or modified biological activities. nih.govresearchgate.net This process uses the structure of a known active compound, such as (Z)-Dodec-5-enal, as a starting point or template.

The design process could involve several strategies:

Functional Group Modification: Systematically altering the aldehyde group to another functional group (e.g., an alcohol, ester, or nitrile) to probe the importance of the hydrogen-bonding interaction and potentially alter the aroma profile.

Isosteric Replacement: Replacing parts of the molecule with groups of similar size and electronic properties. For example, the C=C double bond could be replaced with a cyclopropane (B1198618) ring to create a more rigid analogue with a similar bent shape. umich.edu

QSAR and docking models developed in the earlier stages can then be used to predict the bioactivity of these newly designed virtual compounds before they are synthesized. This predictive screening allows chemists to prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.govresearchgate.net

Table 3: Compound Names Mentioned

Compound Name
(Z)-Dodec-5-enal / cis-Dodec-5-enal
(E)-Dodec-5-enal / trans-Dodec-5-enal
(Z)-4-Dodecenal
(E)-2-dodecenal
Dodecanal
Ketoconazole
Leucine
Isoleucine
Valine
Tyrosine
Serine

Future Research Directions and Potential Applications

Biotechnological Production and Sustainable Sourcing of (Z)-Dodec-5-enal

The increasing use of insect pheromones like (Z)-dodec-5-enal in agriculture highlights the need to move from conventional chemical synthesis to more sustainable manufacturing processes. engconfintl.org Biotechnological methods, especially those utilizing engineered microorganisms, are leading this change. engconfintl.orgeu-startups.com These techniques show promise for producing pheromones in a way that is cost-effective, scalable, and has a low environmental impact. engconfintl.orgearlham.ac.uk

Scientists are investigating the use of genetically modified yeasts, such as Saccharomyces cerevisiae and Yarrowia lipolytica, as well as bacteria, for the production of (Z)-dodec-5-enal and similar pheromone components. engconfintl.orgresearchgate.netchalmers.se This process involves inserting and optimizing specific biosynthetic pathways into these microbial hosts. engconfintl.org For example, expressing particular desaturase and reductase enzymes in engineered yeast has shown promise for creating various moth pheromone precursors. chalmers.sedtu.dkfrontiersin.org The primary challenge is to precisely control the enzymatic steps of chain-shortening and desaturation to produce the C12 aldehyde with the double bond in the correct (Z)-configuration. researchgate.netchalmers.se

Future research will likely concentrate on enhancing the yield and efficiency of these microbial systems. eu-startups.com This includes optimizing fermentation conditions, improving enzyme performance through protein engineering, and creating effective methods for isolating the pure pheromone. engconfintl.org The main objective is to establish a commercially viable and sustainable source for (Z)-dodec-5-enal, thereby lessening the dependence on petrochemicals for its synthesis. engconfintl.orgopenaccessgovernment.org

Development of Environmentally Sound Pest Management Strategies Utilizing (Z)-Dodec-5-enal

(Z)-Dodec-5-enal is a vital part of the pheromone mixtures for numerous pest species, making it a key tool for creating species-specific and environmentally safe pest control methods. aseanfawaction.orgmdpi.combioprotectionportal.com These approaches are designed to reduce the reliance on broad-spectrum insecticides, which helps protect non-target organisms and lessen the environmental footprint of agriculture. bioprotectionportal.comcaliforniaagriculture.orgubc.ca

A primary application is in "mating disruption," where a synthetic version of the pheromone is released into a crop field to disorient male insects and stop them from finding females, thereby interrupting their breeding cycle. researchgate.neteuropa.euvikaspedia.inontario.ca The success of this method hinges on the correct formulation and release rate of the pheromone blend. aseanfawaction.org

Another effective strategy is "attract-and-kill," where a lure containing (Z)-dodec-5-enal attracts target pests to a trap that has a killing agent, such as a small quantity of insecticide or a pathogen. californiaagriculture.orgcore.ac.ukannualreviews.orgnih.govresearchgate.net This focused method greatly cuts down on the amount of pesticide needed compared to widespread spraying. aseanfawaction.org

Future work in this field will aim to refine these strategies for various pests and agricultural settings. mdpi.com This includes creating new controlled-release technologies, figuring out the most effective pheromone blend ratios for different insects, and incorporating these pheromone-based tactics into comprehensive Integrated Pest Management (IPM) programs. ubc.cavikaspedia.in

Advancements in Stereoselective Synthesis for Pheromone Libraries

While biotechnology offers a long-term sustainable source, chemical synthesis is still essential for producing pheromones for current research and applications. nih.gov The biological effect of pheromones is highly reliant on their stereochemistry. For (Z)-dodec-5-enal, the cis (Z) orientation of the double bond is essential for its activity. ucl.ac.ukchemrxiv.org Consequently, progress in stereoselective synthesis is critical.

Modern organic chemistry provides several effective methods for creating (Z)-alkenes with high stereocontrol. acs.org Classic techniques include the Wittig reaction and the semi-hydrogenation of alkynes with Lindlar's catalyst. More contemporary methods, such as transition metal-catalyzed cross-coupling and olefin metathesis reactions, provide even better efficiency and selectivity. ucl.ac.ukchemrxiv.orgcapes.gov.br

The goal of developing these synthetic methods extends beyond producing just (Z)-dodec-5-enal. It also aims to build "pheromone libraries," which are collections of related pheromone structures with different chain lengths, double bond positions, and stereochemistries. nih.govacs.org These libraries are vital for studying structure-activity relationships, which helps scientists understand how minor changes in a pheromone's structure alter its interaction with an insect's olfactory system. nih.govacs.orgdiva-portal.orgresearchgate.net This knowledge can then be applied to create more powerful and selective lures for pest control.

Synthetic ApproachDescriptionKey Feature
Wittig Reaction A reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to create an alkene.Can be tuned to favor the Z-isomer.
Alkyne Semi-hydrogenation The reduction of an alkyne to a cis-alkene using a poisoned catalyst like Lindlar's catalyst.High stereoselectivity for Z-alkenes. acs.org
Olefin Metathesis A reaction that involves the redistribution of alkene bonds, often catalyzed by ruthenium complexes.Modern catalysts offer high Z-selectivity. ucl.ac.ukchemrxiv.org
Cross-Coupling Reactions Reactions like the Suzuki or Sonogashira coupling that form carbon-carbon bonds.Can be adapted for stereospecific synthesis. capes.gov.br

Integration of Multi-Omics Approaches in Decoding Aldehyde Semiochemical Interactions

The process by which an insect detects and responds to a semiochemical such as (Z)-dodec-5-enal is highly complex, involving a series of molecular interactions. frontiersin.org The development of multi-omics technologies—which include genomics, transcriptomics, proteomics, and metabolomics—is transforming our capacity to understand these detailed interactions. pherobase.comresearchgate.netmdpi.com

Genomics enables the identification of genes that code for olfactory receptors (ORs) responsible for detecting specific pheromone components. frontiersin.orgresearchgate.net By comparing the genomes of various insect species, researchers can gain insight into the evolution of these receptor sets.

Transcriptomics analyzes gene expression, revealing which OR genes are more active in the antennae of male insects upon exposure to (Z)-dodec-5-enal. biorxiv.orgd-nb.infolukeholman.orgnih.gov

Proteomics focuses on identifying the specific proteins involved, such as pheromone-binding proteins (PBPs) that transport the pheromone to the receptor, and odorant-degrading enzymes (ODEs), like aldehyde oxidases (AOXs), which clear the pheromone from the sensory system. frontiersin.orgdntb.gov.uanih.govresearchgate.netnih.gov

Metabolomics examines the metabolic changes that occur within the insect after it perceives the pheromone, offering a view of the physiological response. mdpi.com

By combining these different layers of biological data, a more thorough understanding of the semiochemical communication system can be achieved. researchgate.net This comprehensive view is essential for creating new pest control methods that target specific molecular parts of an insect's olfactory system, which could lead to more effective and sustainable outcomes. d-nb.info

Omics FieldFocus of StudyApplication to (Z)-Dodec-5-enal Research
Genomics The complete set of DNA, including all genes.Identifying the genes for receptors that detect (Z)-dodec-5-enal. frontiersin.org
Transcriptomics The complete set of RNA transcripts (gene expression).Determining which receptor genes are active during pheromone exposure. d-nb.infolukeholman.org
Proteomics The entire set of proteins produced by an organism.Identifying pheromone-binding and degrading proteins. dntb.gov.uaresearchgate.net
Metabolomics The complete set of small-molecule metabolites.Analyzing the physiological response after pheromone detection. mdpi.com

Q & A

Q. What are the established synthetic routes for cis-Dodec-5-enal, and how can their efficiencies be compared experimentally?

Methodological Answer: To evaluate synthetic efficiency, design experiments comparing routes such as (1) oxidation of cis-dodec-5-enol using pyridinium chlorochromate (PCC) and (2) Wittig reaction between decanal and a stabilized ylide. Control variables (temperature, solvent, catalyst loading) and quantify yields via gas chromatography (GC) with internal standards. Calculate atom economy and environmental factors (E-factor) for each method. Replicate trials (≥3) to assess reproducibility .

Q. How is this compound characterized to confirm its stereochemical configuration and purity?

Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify alkene geometry via coupling constants (J values) and nuclear Overhauser effect (NOE) correlations. Confirm purity via high-resolution mass spectrometry (HRMS) and gas chromatography (GC). Cross-validate with infrared (IR) spectroscopy for aldehyde functional group identification (~1720 cm⁻¹). For novel syntheses, provide elemental analysis and compare retention indices with literature values .

Q. What role does this compound play in pheromone studies, and how can its bioactivity be tested in controlled assays?

Methodological Answer: Design electroantennography (EAG) assays using insect antennae to measure depolarization responses. Compare this compound with analogs (e.g., trans-isomer) to assess stereochemical specificity. Use wind-tunnel experiments to evaluate behavioral attraction/repulsion. Include negative controls (solvent-only) and statistical analysis (ANOVA) to validate significance .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the stereoselectivity of this compound formation in specific catalytic systems?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states in catalytic cycles (e.g., asymmetric hydrogenation). Compare activation energies for cis vs. trans pathways. Validate with experimental enantiomeric excess (ee) data from chiral GC or HPLC. Address discrepancies by refining basis sets or incorporating solvent effects (e.g., PCM model) .

Q. How do contradictory reports on this compound’s volatility and stability under varying humidity conditions arise, and how can these be resolved?

Methodological Answer: Systematically test volatility using thermogravimetric analysis (TGA) under controlled humidity (10–90% RH). Compare degradation products via GC-MS. Replicate conflicting studies’ conditions to identify overlooked variables (e.g., trace oxidants). Apply Arrhenius kinetics to model stability across temperatures. Publish raw datasets with uncertainty margins to enable meta-analysis .

Q. What experimental frameworks can address gaps in understanding the ecological impacts of this compound leakage into aquatic systems?

Methodological Answer: Design microcosm studies to assess toxicity on Daphnia magna or algae. Measure LC₅₀ values and bioaccumulation factors. Use liquid-liquid extraction followed by LC-MS/MS to quantify environmental persistence. Compare with regulatory thresholds (e.g., EPA guidelines). Incorporate negative and positive controls (e.g., known toxic aldehydes) .

Data Analysis and Contradiction Management

Q. How should researchers statistically analyze conflicting spectral data (e.g., NMR shifts) for this compound across different laboratories?

Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify outliers in reported chemical shifts. Investigate solvent effects (CDCl₃ vs. DMSO-d₆) and instrument calibration differences. Use consensus databases (e.g., SDBS) to establish reference ranges. Propose interlaboratory studies with standardized protocols .

Q. What strategies validate the reproducibility of this compound’s synthetic protocols in low-resource settings?

Methodological Answer: Develop open-access protocols with alternative reagents (e.g., TEMPO/NaClO for oxidations instead of PCC). Test robustness using variable-grade solvents and ambient air conditions. Publish failure rates and troubleshooting guides. Collaborate via platforms like Open Science Framework (OSF) to crowdsource replication data .

Ethical and Literature-Based Considerations

Q. How can systematic reviews address publication bias in studies on this compound’s applications?

Methodological Answer: Follow PRISMA guidelines to search databases (SciFinder, PubMed) using terms like “this compound AND (synthesis OR bioactivity).” Extract data from both published and preprinted studies. Use funnel plots to detect bias. Highlight understudied areas (e.g., metabolic pathways) as research gaps .

Q. What ethical frameworks guide the use of this compound in vertebrate behavioral studies?

Methodological Answer: Adhere to ARRIVE 2.0 guidelines for experimental design. Minimize animal cohorts via power analysis. Obtain ethics approval for dose thresholds and humane endpoints. Publish negative results to reduce redundant testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.